4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a 2-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the construction of the thieno[3,2-c]pyridine core followed by the introduction of the 2-methylphenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a 2-aminothiophene derivative, the compound can be synthesized through a series of steps including halogenation, nucleophilic substitution, and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow synthesis techniques, which allow for better control over reaction conditions and improved yields, may be employed .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the compound’s electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological targets.
Industry: Used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular processes, making it useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine
- 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine
- 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-d]pyridine
Uniqueness
Compared to similar compounds, 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine offers unique structural features that can influence its reactivity and interactions with biological targets. Its specific arrangement of atoms and substituents can result in distinct electronic properties and binding affinities, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-10-4-2-3-5-11(10)14-12-7-9-16-13(12)6-8-15-14/h2-5,7,9,14-15H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXJPLDDGSHDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CCN2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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